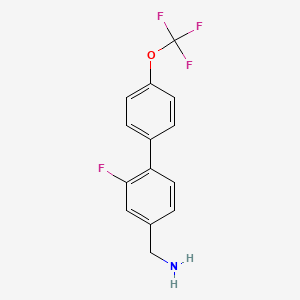
C-(2-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-methylamine
Beschreibung
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the biphenyl core, along with a methylamine group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H11F4NO |
|---|---|
Molekulargewicht |
285.24 g/mol |
IUPAC-Name |
[3-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11F4NO/c15-13-7-9(8-19)1-6-12(13)10-2-4-11(5-3-10)20-14(16,17)18/h1-7H,8,19H2 |
InChI-Schlüssel |
YOMUURRQJAKMER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)CN)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between 2-fluorophenylboronic acid and 4-bromo-1-(trifluoromethoxy)benzene in the presence of a palladium catalyst and a base.
Introduction of the Methylamine Group: The resulting biphenyl intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamine group at the desired position.
Industrial Production Methods
Industrial production of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methylamine, sodium hydride, and various nucleophiles.
Major Products Formed
Oxidation: Oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxy group and is used in similar applications.
4-(Trifluoromethoxy)benzoic acid: Another compound with a trifluoromethoxy group, used in organic synthesis and material science.
Uniqueness
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is unique due to the specific combination of the fluorine atom, trifluoromethoxy group, and methylamine group on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


